Zirconium hydrogen phosphate

Description

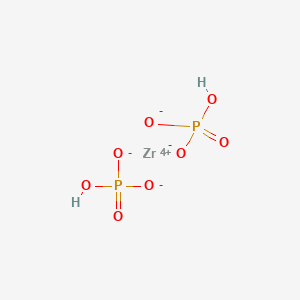

Zirconium hydrogen phosphate (ZrP), particularly the α-phase (α-Zr(HPO₄)₂·H₂O), is a layered inorganic compound with a monoclinic crystal structure. Its framework consists of ZrO₆ octahedra interconnected by HPO₄ tetrahedra, forming a robust 2D layered arrangement with an interlayer spacing of 0.76 nm . This structure provides high thermal stability, ion-exchange capacity, and tunable surface properties, making ZrP valuable in diverse applications such as catalysis, fuel cells, environmental remediation, and polymer nanocomposites .

Key properties of ZrP include:

- Surface Acidity: Medium to strong Brønsted acid sites from P–OH groups, which can be modulated via synthesis conditions (e.g., calcination reduces acidity due to P–OH condensation) .

- Textural Properties: Mesoporous ZrP synthesized via templated methods achieves surface areas up to 326 m²/g, enhancing catalytic activity .

- Proton Conductivity: Moderate proton conductivity (~10⁻³ S/cm under humidified conditions), suitable for fuel cell membranes .

Properties

IUPAC Name |

hydrogen phosphate;zirconium(4+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3O4P.Zr/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKYJGZIKILTCY-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Zr+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O8P2Zr | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890724 | |

| Record name | Phosphoric acid, zirconium(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13772-29-7 | |

| Record name | Phosphoric acid, zirconium(4+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Hydrofluoric Acid-Based Synthesis

The conventional synthesis of α-zirconium hydrogen phosphate relies on hydrofluoric acid (HF) as a key reagent. As detailed in patent CN1281509C, this method involves dissolving zirconium oxychloride (ZrOCl₂·8H₂O) in water, followed by the addition of HF and concentrated phosphoric acid (H₃PO₄) at elevated temperatures . For example, 1 mol of ZrOCl₂·8H₂O is dissolved in 4–5 L of water, mixed with 1–2 mol of 40 wt% HF and 2–3 mol of 85 wt% H₃PO₄, and stirred at 70–80°C for 2–4 hours . The resulting precipitate is washed to neutral pH and dried, yielding α-Zr(HPO₄)₂·H₂O with a basal interlayer distance of 7.6 Å .

Hydrothermal Synthesis for Novel Phase Formation

Hydrothermal methods enable the synthesis of non-layered zirconium hydrogen phosphate phases. A landmark study published in Inorganic Chemistry (1998) reported the preparation of τ-Zr(HPO₄)₂ via hydrothermal crystallization . By reacting zirconium precursors with phosphoric acid under autogenous pressure at 150–200°C, researchers obtained a tetragonal phase (space group I4₁cd) with lattice parameters a = 11.259 Å and c = 10.764 Å . Neutron diffraction revealed a 3D framework where hydrogen phosphate groups form spiraled hydrogen bonds along the c-axis .

This method’s versatility is highlighted by its ability to produce intermediate phases during thermal treatment. Heating τ-Zr(HPO₄)₂ to 300°C yields a monoclinic phase (Intermediate I: a = 8.172 Å, b = 7.691 Å, c = 10.794 Å), while further heating to 500°C generates a second intermediate (II: a = 8.283 Å, b = 6.620 Å, c = 10.643 Å) . Such phase transitions underscore the importance of temperature control in tailoring structural properties.

Colloidal Chemical Approaches for Nanocomposite Integration

Recent patents describe colloidal methods to integrate this compound into nanocomposites. For instance, CN111226917A outlines a two-step process: (1) preparing a this compound dispersion and (2) reducing silver nitrate to form nano-silver antibacterial composites . In Step 1, this compound powder is dispersed in solvents (water, alcohols) at 45–50°C under high-speed stirring (1,000–10,000 rpm), achieving a mass ratio of 1:10–1:3 (ZrHP:solvent) . Step 2 involves adjusting the dispersion’s pH to 9–12 with NaOH, heating to 50–70°C, and adding AgNO₃ at a ZrHP:Ag mass ratio of 200:1–1:1 . Reducing agents like glucose or NaBH₄ are then introduced, with molar ratios of 2:1–8:1 (reductant:AgNO₃) .

Table 1: Key Parameters in Colloidal Synthesis (CN111226917A)

| Parameter | Range |

|---|---|

| Stirring Speed | 1,000–10,000 rpm |

| Temperature (Step 2) | 50–70°C |

| ZrHP:Ag Mass Ratio | 200:1–1:1 |

| Reaction Time | 60–120 minutes |

Scanning electron microscopy (SEM) images from this patent reveal uniform nanoparticle distributions (Fig. 1: 200 nm scale; Fig. 2: 1 µm scale), confirming the method’s efficacy in controlling morphology .

Modified Acidic Methods with Reduced Corrosive Reagents

To address safety concerns, patent CN1281509C proposes a modified acidic method using reduced HF and H₃PO₄ concentrations . By limiting HF to 1–1.3 mol per mol of Zr and H₃PO₄ to 2–2.4 mol, the protocol achieves comparable yields to traditional methods at lower temperatures (60–90°C vs. 200°C) . For example, a reaction with 1 mol ZrOCl₂·8H₂O, 1.2 mol HF, and 2.2 mol H₃PO₄ at 80°C for 3 hours produces α-Zr(HPO₄)₂·H₂O with 95% crystallinity .

Table 2: Comparison of Traditional vs. Modified Acidic Methods

| Parameter | Traditional Method | Modified Method |

|---|---|---|

| HF (mol/mol Zr) | 10–20 | 1–1.3 |

| H₃PO₄ (mol/mol Zr) | 10–15 | 2–2.4 |

| Temperature | 100–200°C | 60–90°C |

| Reaction Time | 12–24 hours | 2–4 hours |

This approach reduces HF usage by 90%, mitigating corrosion risks while maintaining phase purity .

Comparative Analysis of Synthesis Techniques

Table 3: Synthesis Methodologies and Outcomes

| Method | Phase | Crystallinity | Key Advantages | Limitations |

|---|---|---|---|---|

| Traditional HF | α-Zr(HPO₄)₂ | High | Well-established | High HF use, safety risks |

| Hydrothermal | τ-Zr(HPO₄)₂ | Moderate | Novel phases, 3D frameworks | High energy input |

| Colloidal | α-Zr(HPO₄)₂ | Variable | Nanocomposite integration | Complex multi-step process |

| Modified Acidic | α-Zr(HPO₄)₂ | High | Reduced reagent use | Requires pH optimization |

Chemical Reactions Analysis

Types of Reactions

Zirconium hydrogen phosphate undergoes various types of chemical reactions, including:

Acid-Base Reactions: Due to its acidic nature, it can participate in proton exchange reactions.

Substitution Reactions: It can undergo ion exchange reactions with other cations.

Catalytic Reactions: It acts as a catalyst in several organic reactions, such as acylation and esterification.

Common Reagents and Conditions

Common reagents used in reactions with zirconium(IV) hydrogenphosphate include organic acids, alcohols, and amines. The reactions are typically carried out under acidic conditions, often at elevated temperatures to enhance reaction rates .

Major Products

The major products formed from reactions involving zirconium(IV) hydrogenphosphate depend on the specific reaction. For example, in acylation reactions, the product could be an ester or amide, while in ion exchange reactions, the product would be a different zirconium phosphate compound .

Scientific Research Applications

Catalytic Applications

Zirconium hydrogen phosphate exhibits unique catalytic properties due to its acidic sites and structural characteristics. It is utilized in various catalytic processes:

- Acid-Catalyzed Reactions : ZrP serves as a solid acid catalyst in biomass valorization processes. Its high surface area enhances catalytic activity by increasing the exposure of acid sites to substrates. The hydrophobicity of ZrP can also be modified to improve reagent diffusion towards these sites .

- Photocatalysis : ZrP-based materials have been investigated for photocatalytic applications, particularly in the degradation of organic pollutants. The intercalation of photocatalytic agents into ZrP improves the efficiency of pollutant degradation under light exposure .

- Electrocatalysis : Recent studies have demonstrated that platinum-decorated ZrP nanoplates can act as effective electrocatalysts for oxygen reduction and hydrogen oxidation reactions, showcasing their potential in fuel cell technologies .

Ion Exchange and Adsorption

This compound is known for its ion exchange capabilities, making it suitable for various environmental applications:

- Heavy Metal Removal : ZrP has been effectively used to remove heavy metal cations from wastewater. Its structure allows for the exchange of protons with heavy metals like lead, zinc, and cadmium, facilitating their capture from aqueous solutions .

- Dye Adsorption : The ability of ZrP to intercalate organic molecules enables its use in the adsorption of dyes from industrial effluents. Studies have shown that ZrP can significantly reduce dye concentrations in wastewater, making it a valuable tool for water treatment .

Membrane Technology

This compound is also employed in membrane applications:

- Fuel Cell Membranes : Nafion®/Zirconium hydrogen phosphate composite membranes have been developed for direct methanol fuel cells (DMFCs). These membranes exhibit enhanced stability and proton conductivity at elevated temperatures, improving fuel cell performance .

- Separation Processes : Membrane processes utilizing ZrP are being researched for their efficiency in separating molecular mixtures. The unique properties of ZrP membranes allow them to operate effectively under various conditions without generating hazardous by-products .

Biomedical Applications

This compound has potential uses in biomedicine:

- Drug Delivery Systems : Due to its biocompatibility and ability to encapsulate drugs, ZrP is being explored as a carrier for controlled drug release. Its ion-exchange properties allow for the modification of drug release profiles based on environmental conditions .

- Biosensors : ZrP-based materials are being developed for amperometric biosensors due to their ability to facilitate electron transfer reactions, which are crucial for biosensing applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Properties of ZrP |

|---|---|---|

| Catalysis | Biomass valorization | High surface area, tunable hydrophobicity |

| Photocatalysis | Intercalation capabilities | |

| Electrocatalysis | Platinum decoration enhances reactivity | |

| Ion Exchange | Heavy metal removal | Proton exchange with cations |

| Dye adsorption | Effective intercalation | |

| Membrane Technology | Fuel cell membranes | Enhanced proton conductivity |

| Separation processes | Efficient at ambient conditions | |

| Biomedical Applications | Drug delivery systems | Biocompatibility |

| Amperometric biosensors | Facilitates electron transfer |

Case Studies

- Wastewater Treatment : A study demonstrated the effectiveness of amorphous zirconium phosphate in removing lead ions from contaminated water sources. The results indicated a significant reduction in lead concentration after treatment with ZrP beads, highlighting its potential as a remediation material .

- Fuel Cell Performance : Research on Nafion®/Zirconium hydrogen phosphate membranes showed improved performance metrics compared to standard Nafion membranes alone, particularly under high humidity and temperature conditions typical of DMFC operations .

- Drug Delivery Research : Investigations into the use of ZrP as a drug carrier indicated that it could effectively modulate drug release rates based on pH changes, providing a promising avenue for targeted therapy applications .

Mechanism of Action

The mechanism by which zirconium(IV) hydrogenphosphate exerts its effects is primarily through its layered structure and ion exchange properties. The compound’s layers can incorporate various molecules, allowing it to act as a catalyst or support material. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .

Comparison with Similar Compounds

Titanium Phosphates (TiP)

Titanium(IV) phosphates exhibit greater structural diversity than ZrP, with layered α- and γ-TiP phases, as well as mixed-valence Ti³⁺/Ti⁴⁺ frameworks . Key differences include:

- Structural Flexibility : TiP accommodates oxo/hydroxyl ligands, enabling varied coordination environments.

- Applications : Like ZrP, TiP is used in catalysis and ion exchange, but its structural diversity allows tailored redox properties for specialized reactions .

Zirconium Phosphonates

Zirconium phosphonates (Zr(O₃PR)ₓ(O₃PR')₂₋ₓ) replace phosphate groups with organophosphonates (R = organic/inorganic groups), enabling tailored hydrophobicity and acidity :

- Acidity : Sulfonic acid-functionalized derivatives (e.g., –C₆H₄SO₃H) exhibit enhanced Brønsted acidity, outperforming ZrP in acid-catalyzed reactions like epoxidation .

- Hydrophobicity : Alkyl/aryl phosphonates (e.g., –CH₃, –C₆H₅) adjust surface hydrophobicity, improving selectivity in organic reactions .

- Synthesis : Achieved via topotactic anion exchange or direct templating, retaining the α-ZrP layered structure .

| Property | ZrP | Zirconium Phosphonates |

|---|---|---|

| Surface Acidity | Medium to strong | Enhanced with –SO₃H |

| Hydrophobicity | Hydrophilic | Tunable via R groups |

| Applications | General catalysis | Selective acid catalysis |

Composite Materials: Nafion/ZrP Membranes

ZrP composites with polymers like Nafion (a sulfonated tetrafluoroethylene copolymer) enhance fuel cell performance:

- Proton Conductivity : Composite membranes retain conductivity (~0.1 S/cm at 130°C) under low humidity, outperforming pure Nafion .

- Mechanical Stability: ZrP improves thermal stability and reduces methanol crossover in direct methanol fuel cells .

| Property | Pure Nafion | Nafion/ZrP Composite |

|---|---|---|

| Conductivity (130°C) | Declines sharply | ~0.1 S/cm |

| Methanol Permeability | High | Reduced by 40% |

Zinc Hydrogen Phosphate (ZnHPO₄)

ZnHPO₄, another metal hydrogen phosphate, lacks the layered structure of ZrP, limiting its ion-exchange capacity. However, it serves as a dopant in polymer membranes (e.g., PVA) to enhance ionic conductivity via hydrogen bonding .

Functionalization and Hybrid Materials

ZrP’s versatility is highlighted in hybrid systems:

- Polymer Nanocomposites: Exfoliated ZrP nanosheets (<1 wt%) improve epoxy resin’s tensile modulus by 50% and yield strength by 10% .

- Environmental Remediation : ZrP-polymer composites (e.g., chitosan-ZrP) efficiently adsorb heavy metals (e.g., Pb²⁺, Cd²⁺) and dyes due to high surface area and –OH groups .

- Catalysis : Sulfonated ZrP-phosphonates (ZPS-PVPA-SO₃H) achieve >99% conversion in soybean oil epoxidation, with recyclability up to 10 cycles .

Biological Activity

Zirconium hydrogen phosphate (Zr(HPO₄)₂·H₂O), commonly referred to as zirconium phosphate (ZrP), has garnered significant attention in biomedical research due to its unique properties and versatile applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, biocompatibility, drug delivery capabilities, and its role in various therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various methods, including hydrothermal synthesis and sol-gel techniques. The resulting material typically exhibits a layered structure that facilitates ion exchange and intercalation of bioactive molecules. Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) are employed to confirm the structural integrity and properties of the synthesized ZrP.

Biocompatibility

Biocompatibility is a critical factor for materials intended for biomedical applications. Studies have demonstrated that this compound exhibits excellent biocompatibility, showing minimal cytotoxic effects on various cell lines, including human fibroblasts and breast cancer cells. For instance, ZrP nanoparticles have been shown to enhance the efficacy of photodynamic therapy when used as carriers for photosensitizers like methylene blue, significantly improving apoptosis in cancer cells while maintaining low toxicity to normal cells .

Table 1: Biocompatibility Studies of this compound

| Cell Line | Treatment | Viability (%) | Apoptosis Induction (%) |

|---|---|---|---|

| Hu02 (Fibroblast) | ZrP Nanoparticles | >90 | <5 |

| MDA-MB-231 (Breast) | ZrP-Methylene Blue Hybrid | 60 | 70 |

| MC3T3-E1 (Osteoblast) | ZrP Coatings | >85 | <10 |

Drug Delivery Applications

This compound's layered structure allows for effective drug intercalation, making it a promising candidate for drug delivery systems. The material can encapsulate various therapeutic agents, including anticancer drugs like doxorubicin and anti-inflammatory agents. The controlled release of these drugs can be tailored by manipulating the pH environment, which is particularly beneficial in targeting cancer cells that typically exhibit acidic microenvironments.

Case Study: Doxorubicin Delivery

A study demonstrated the successful intercalation of doxorubicin into zirconium phosphate nano-platelets, achieving a drug loading capacity of approximately 34.9% by weight. The release profile indicated that doxorubicin was released more effectively in acidic conditions compared to neutral pH, highlighting the potential of ZrP as a targeted drug delivery vehicle in cancer therapy .

Environmental Applications

Beyond biomedical uses, this compound has been explored for environmental applications, particularly in wastewater treatment. Its ion exchange properties enable it to effectively remove heavy metals from contaminated water sources. Research indicates that ZrP can exchange protons with heavy metal cations such as lead and cadmium, facilitating their removal from aqueous solutions .

Table 2: Heavy Metal Removal Efficiency Using Zirconium Phosphate

| Heavy Metal Cation | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb²⁺) | 100 | 5 | 95 |

| Cadmium (Cd²⁺) | 50 | 2 | 96 |

| Zinc (Zn²⁺) | 75 | 10 | 87 |

Q & A

Advanced Research Question

- Accelerated aging : Use 30-minute wear tests (2N load, alumina counterface) to simulate prolonged use .

- Post-wear analysis : SEM reveals retained ridge structures on ZrP coatings vs. deep grooves in uncoated Ti .

- Electrochemical stability : Monitor Icorr changes after cyclic mechanical stress to detect coating delamination .

How does ZrP coating concentration affect the surface hydrophilicity of titanium substrates?

Basic Research Question

Higher ZrP content (e.g., 0.7 g ZrCl₄) reduces water contact angles (WCA) by 30–40° due to hydroxyl groups forming hydrogen bonds. SLA-ZrP0.7 exhibits WCA ~40° vs. 70° for SLA-Ti .

How do variations in ZrP crystallinity (amorphous vs. crystalline) impact its functional properties in biomedical applications?

Advanced Research Question

- Amorphous ZrP : Dominates in sol-gel synthesis due to Pluronic L64 additives, enhancing corrosion resistance but complicating XRD characterization .

- Crystalline ZrP : Rare under 450°C calcination; requires hydrothermal methods for well-defined layers .

- Performance trade-offs : Amorphous phases improve adhesion, while crystalline structures enhance mechanical strength .

What experimental approaches are recommended for analyzing the synergistic effects of ZrP's anti-corrosive and tribological properties?

Advanced Research Question

- Dual-environment testing : Combine electrochemical stations (Tafel analysis) and tribometers (UMT-2) under identical media (e.g., saline + serum) .

- Multi-scale characterization : Correlate wear track morphology (SEM) with localized corrosion sites (XPS mapping) .

- In situ monitoring : Use electrochemical impedance spectroscopy (EIS) during friction to track real-time degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.